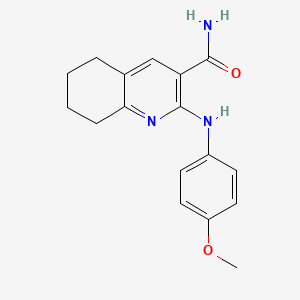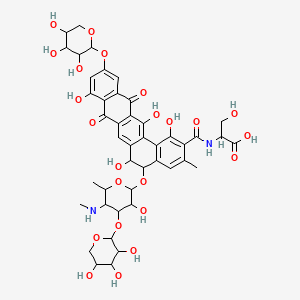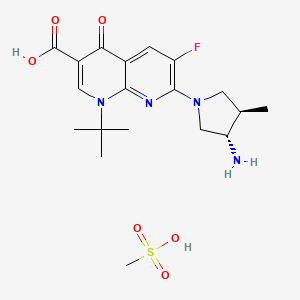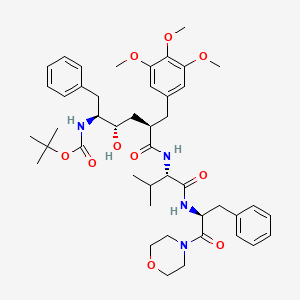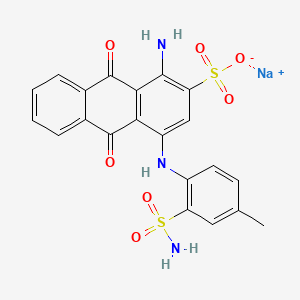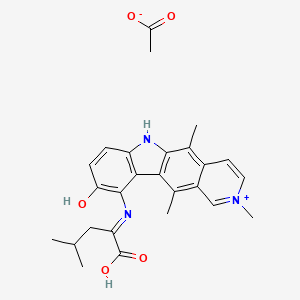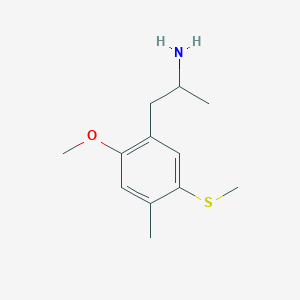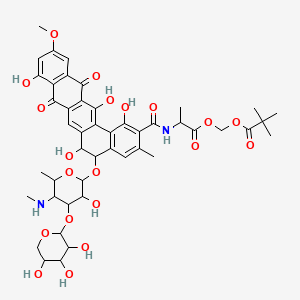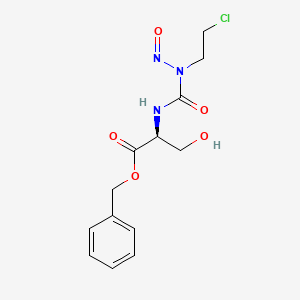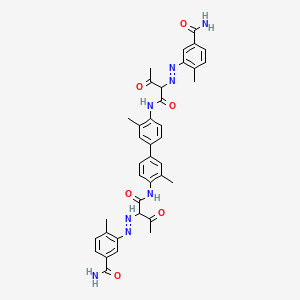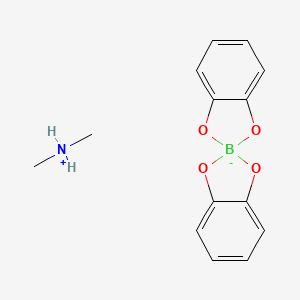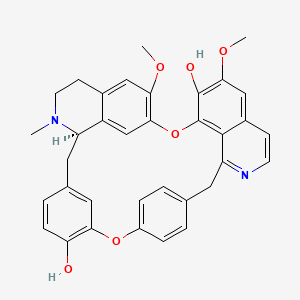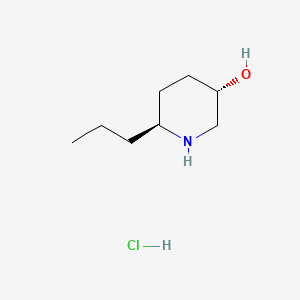
Prallethrin, (1R,4S)-cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prallethrin, (1R,4S)-cis-, is a synthetic pyrethroid insecticide known for its high efficacy in controlling a wide range of insects. It is commonly used in household insecticides, such as mosquito repellents and fly sprays. The compound is characterized by its rapid knockdown effect on insects, making it a popular choice for pest control.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prallethrin, (1R,4S)-cis-, involves several steps. One common method includes the reaction of chrysanthemic acid with an alcohol derivative under specific conditions to form the ester linkage. The process typically involves the use of catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of Prallethrin, (1R,4S)-cis-, follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Prallethrin, (1R,4S)-cis-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Prallethrin into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed.
Major Products Formed
Aplicaciones Científicas De Investigación
Prallethrin, (1R,4S)-cis-, has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying the behavior of pyrethroids and their interactions with other chemicals.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Explored for potential use in developing new insecticides with improved safety profiles.
Industry: Utilized in the formulation of various pest control products, contributing to public health by reducing insect-borne diseases.
Mecanismo De Acción
Prallethrin, (1R,4S)-cis-, exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged activation and preventing normal nerve signal transmission. This leads to paralysis and eventual death of the insect. The compound’s high affinity for insect sodium channels over mammalian ones contributes to its selective toxicity.
Comparación Con Compuestos Similares
Similar Compounds
Permethrin: Another widely used pyrethroid with similar insecticidal properties.
Cypermethrin: Known for its high potency and broad-spectrum activity.
Deltamethrin: Noted for its effectiveness against a wide range of insect pests.
Uniqueness
Prallethrin, (1R,4S)-cis-, stands out due to its rapid knockdown effect and high efficacy at low concentrations. Its specific stereochemistry contributes to its unique mode of action and selectivity, making it a valuable tool in pest control.
Propiedades
Número CAS |
114028-47-6 |
|---|---|
Fórmula molecular |
C19H24O3 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
[(1S)-2-methyl-4-oxo-3-prop-2-ynylcyclopent-2-en-1-yl] (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H24O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h1,9,14,16-17H,8,10H2,2-6H3/t14-,16-,17-/m0/s1 |
Clave InChI |
SMKRKQBMYOFFMU-XIRDDKMYSA-N |
SMILES isomérico |
CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@@H](C2(C)C)C=C(C)C)CC#C |
SMILES canónico |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


